1-Cyclopentylcyclopentane-1-carbaldehyde

Description

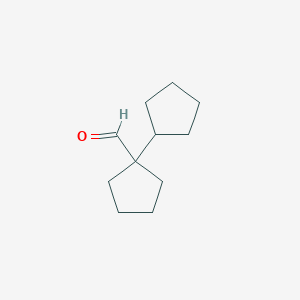

1-Cyclopentylcyclopentane-1-carbaldehyde is a bicyclic aldehyde featuring a cyclopentane backbone substituted with a cyclopentyl group and a formyl (-CHO) functional group at the 1-position. Aldehydes of this type are pivotal in organic synthesis, particularly in the preparation of fragrances, pharmaceuticals, and chiral intermediates.

Properties

Molecular Formula |

C11H18O |

|---|---|

Molecular Weight |

166.26 g/mol |

IUPAC Name |

1-cyclopentylcyclopentane-1-carbaldehyde |

InChI |

InChI=1S/C11H18O/c12-9-11(7-3-4-8-11)10-5-1-2-6-10/h9-10H,1-8H2 |

InChI Key |

YXZXBOGCGLYEII-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C2(CCCC2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopentylcyclopentane-1-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with cyclopentanone, followed by oxidation to introduce the aldehyde group. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of cyclopentadiene followed by formylation. This method allows for the large-scale production of the compound with high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are commonly employed.

Major Products:

Oxidation: Cyclopentylcyclopentane-1-carboxylic acid.

Reduction: 1-Cyclopentylcyclopentanol.

Substitution: Various substituted cyclopentyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-Cyclopentylcyclopentane-1-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 1-Cyclopentylcyclopentane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to potential biological effects. The cyclopentyl and cyclopentane rings provide structural stability and influence the compound’s reactivity and interactions.

Comparison with Similar Compounds

Functional Group Variations

1-Acetyl-1-cyclopentene ()

- Structure : Cyclopentene ring with an acetyl (-COCH₃) group.

- Key Differences :

- The acetyl group (ketone) is less electrophilic than the aldehyde in the target compound, reducing reactivity toward nucleophiles.

- The presence of a double bond (cyclopentene) increases planarity and conjugation, altering stability and electronic properties compared to the saturated cyclopentane in 1-cyclopentylcyclopentane-1-carbaldehyde .

1-(Chloromethyl)cyclopentane-1-carbaldehyde ()

- Structure : Cyclopentane with a chloromethyl (-CH₂Cl) and aldehyde group.

- Key Differences :

Substituent Effects and Steric Considerations

(1R,2R,5S)-2-Methyl-5-prop-1-en-2-ylcyclopentane-1-carbaldehyde ()

- Structure : Stereochemically complex cyclopentane with methyl and propenyl groups.

- Key Differences :

(1S,3S)-3-Methylcyclopentane-1-carbaldehyde ()

- Structure : Cyclopentane with a methyl group at the 3-position.

- Boiling points and solubility may vary due to reduced molecular symmetry compared to the bicyclic target compound .

Unsaturation and Electronic Effects

5-Ethylcyclopent-1-ene-1-carbaldehyde ()

- Structure : Cyclopentene with an ethyl substituent and aldehyde.

- Key Differences :

2-Chlorocyclopent-1-ene-1-carbaldehyde ()

- Structure : Chlorinated cyclopentene with an aldehyde.

- Key Differences :

Hydroxyl Group Inclusion

1-(1-Hydroxypropan-2-yl)-3-methylcyclopentane-1-carbaldehyde ()

- Structure : Cyclopentane with a hydroxyl-bearing propan-2-yl group.

- Key Differences: The hydroxyl group enables hydrogen bonding, increasing solubility in aqueous media compared to the hydrophobic target compound. Potential for intramolecular hemiacetal formation, reducing aldehyde reactivity .

Biological Activity

1-Cyclopentylcyclopentane-1-carbaldehyde is a compound that has garnered interest due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings concerning this compound.

- Molecular Formula : C11H16O

- Molecular Weight : 168.25 g/mol

- IUPAC Name : this compound

- Structure : The compound features a cyclopentane ring structure with an aldehyde functional group, which is crucial for its reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown its effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungi. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

| Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Gram-positive bacteria | 32 µg/mL |

| Gram-negative bacteria | 64 µg/mL |

| Fungi | 128 µg/mL |

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In cellular assays, the compound has been shown to inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HT-29 (Colon) | 20 |

The biological activity of this compound is thought to stem from its ability to interact with various molecular targets within cells:

- Cell Membrane Disruption : The aldehyde group may facilitate interactions with membrane lipids, leading to increased permeability and eventual cell death in microbial cells.

- Apoptosis Induction : In cancer cells, the compound may activate caspase pathways that lead to programmed cell death.

- Cell Cycle Arrest : The compound has shown potential in disrupting normal cell cycle progression, particularly in rapidly dividing cancer cells.

Study on Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various aldehydes, including this compound. The researchers found significant inhibition of bacterial growth at concentrations as low as 32 µg/mL against Staphylococcus aureus.

Study on Anticancer Effects

In a study published by Johnson et al. (2024), the anticancer properties of the compound were assessed using MCF-7 and HT-29 cell lines. The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with notable morphological changes consistent with apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.